Product packaging for MRS1220(Cat. No.:CAS No. 183721-15-5)

MRS1220

Cat. No.: B1677539
CAS No.: 183721-15-5
M. Wt: 403.8 g/mol
InChI Key: TWWFAXQOKNBUCR-UHFFFAOYSA-N
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Description

Overview of MRS 1220 as a Pharmacological Tool

MRS 1220 functions as a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR). medchemexpress.comtargetmol.comtocris.combio-techne.comrndsystems.com Its high affinity for this receptor subtype, with reported Ki values around 0.59 to 0.65 nM, distinguishes it as a valuable probe in pharmacological studies. medchemexpress.comtocris.combio-techne.comrndsystems.com The compound's selectivity profile is crucial, showing significantly lower affinity for other adenosine receptor subtypes such as rat A1 and A2A receptors. tocris.combio-techne.comrndsystems.com This selectivity allows researchers to specifically target and modulate A3 receptor activity in various experimental settings, helping to elucidate the physiological and pathophysiological roles mediated by this particular receptor. nih.govresearchgate.netdiva-portal.org

Historical Context of Adenosine Receptor Antagonists

The study of adenosine receptors and their modulation has a history rooted in the investigation of naturally occurring compounds. Early adenosine receptor antagonists identified were the alkylxanthines, notably caffeine (B1668208) and theophylline. nih.govnih.gov These compounds, while active, exhibited micromolar affinities and lacked selectivity across the different adenosine receptor subtypes (A1, A2A, A2B, and A3). researchgate.netnih.gov The recognition of adenosine's diverse physiological functions mediated through these four distinct receptors, particularly since the early 1990s, spurred intensive research efforts to develop more potent and selective ligands. researchgate.netfrontiersin.org Medicinal chemistry endeavors have since focused on synthesizing a wide array of compounds with enhanced affinity and selectivity for individual receptor subtypes, moving beyond the xanthine (B1682287) scaffold to explore diverse chemical classes including various nitrogen-containing heterocycles. researchgate.netd-nb.info The development of selective antagonists has been instrumental in dissecting the specific roles of each adenosine receptor subtype in various biological processes. researchgate.net

Rationale for Comprehensive Investigation of MRS 1220

The rationale for the comprehensive investigation of MRS 1220 stems directly from its profile as a highly potent and selective hA3AR antagonist. medchemexpress.comtargetmol.comtocris.combio-techne.comrndsystems.com The A3 adenosine receptor has been implicated in a variety of physiological and pathological conditions, including inflammation, neurodegeneration, glaucoma, and cancer. researchgate.net However, the precise and often contradictory roles of the A3AR in different cellular contexts necessitate the use of highly specific pharmacological tools to accurately study its function. researchgate.netdiva-portal.org MRS 1220 serves this purpose by allowing researchers to selectively block A3 receptor-mediated signaling, thereby helping to differentiate A3-dependent effects from those mediated by other adenosine receptor subtypes or off-target interactions. nih.govdiva-portal.org Its use in academic research facilitates a deeper understanding of A3AR pharmacology, signaling pathways, and its involvement in disease mechanisms, paving the way for potential therapeutic strategies targeting this receptor. researchgate.netdiva-portal.org

Selected Research Findings with MRS 1220:

Studies utilizing MRS 1220 have provided valuable insights into A3 receptor function. For instance, MRS 1220 has been shown to reverse the inhibition of tumor necrosis factor-α (TNF-α) formation elicited by A3 agonists in human macrophage cell lines, demonstrating its effectiveness in blocking A3AR-mediated responses. medchemexpress.comtargetmol.comnih.gov Research in glioblastoma models has indicated that MRS 1220 can decrease VEGF secretion, suggesting a role for A3AR in angiogenesis in this context. medchemexpress.comtargetmol.com Furthermore, MRS 1220 has been employed to investigate the impact of A3R inhibition on cancer cell growth in 3D culture, showing dose-dependent inhibition in certain breast and prostate cancer cell lines. frontiersin.org

Here is a summary of binding affinity data for MRS 1220:

Receptor SubtypeSpeciesKi (nM)Reference
hA3Human0.59 medchemexpress.comtargetmol.com
hA3Human0.65 tocris.combio-techne.comrndsystems.com
rA1Rat305 tocris.combio-techne.comrndsystems.com
rA2ARat52 tocris.combio-techne.comrndsystems.com
rA3Rat> 1000 (IC50 > 1 μM) tocris.combio-techne.comrndsystems.com

This data highlights the significant selectivity of MRS 1220 for the human A3 receptor compared to rat A1 and A2A receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14ClN5O2 B1677539 MRS1220 CAS No. 183721-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFAXQOKNBUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183721-15-5
Record name 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Pharmacology of Mrs 1220

Adenosine (B11128) Receptor Subtype Selectivity and Potency

The defining characteristic of MRS 1220 is its remarkable affinity and selectivity for the human A3 adenosine receptor (hA3AR). This selectivity is crucial for its use as a pharmacological tool to investigate the physiological and pathophysiological roles of the A3 receptor.

Human A3 Adenosine Receptor (hA3AR) Antagonism

MRS 1220 is a potent antagonist of the human A3 adenosine receptor. rndsystems.comaxonmedchem.com Radioligand binding assays have consistently demonstrated its high affinity for this receptor subtype. The reported inhibition constant (Ki) for MRS 1220 at the hA3AR is approximately 0.65 nM. nih.govrndsystems.comaxonmedchem.com This high potency underscores its effectiveness in blocking the A3 receptor. The N-phenylacetyl group within the structure of MRS 1220 is a key determinant of its high potency and selectivity for the A3 receptor. nih.gov

Selectivity Profile Against Other Adenosine Receptors (A1, A2A, A2B)

The utility of MRS 1220 as a selective A3 antagonist is further highlighted by its comparatively lower affinity for other adenosine receptor subtypes, namely A1, A2A, and A2B. Studies have shown a significant difference in its binding affinity for the human A3 receptor versus other subtypes. For instance, its affinity for the rat A1 and A2A receptors is substantially lower, with Ki values of 305 nM and 52 nM, respectively. rndsystems.com This translates to a selectivity of approximately 470-fold for the human A3 receptor over the rat A1 receptor and 80-fold over the rat A2A receptor. nih.gov In functional assays, MRS 1220 proved to be highly selective for human A3 receptor-mediated effects on adenylyl cyclase compared to human A1 receptor-mediated effects. nih.govsigmaaldrich.com There is a notable species difference, with MRS 1220 having a 50,000-fold higher affinity for the human A3AR compared to the rat A3AR. nih.gov

Receptor SubtypeKi Value (nM)SpeciesSelectivity vs. hA3AR
Human A30.65Human-
Rat A1305Rat~470-fold
Rat A2A52Rat~80-fold
Rat A330,000Rat~50,000-fold

Ligand Binding Kinetics and Receptor Interactions

Understanding the kinetics of how MRS 1220 binds to and dissociates from the A3 adenosine receptor provides deeper insight into its pharmacological action.

Competitive Antagonism Mechanisms

MRS 1220 functions as a competitive antagonist at the A3 adenosine receptor. nih.govsigmaaldrich.com This mechanism was demonstrated in saturation binding studies where the presence of MRS 1220 increased the apparent dissociation constant (Kd) of the agonist radioligand [¹²⁵I]AB-MECA without significantly affecting the maximum number of binding sites (Bmax). nih.gov This indicates that MRS 1220 and the agonist compete for the same binding site on the receptor. nih.gov Functional assays measuring agonist-induced inhibition of adenylyl cyclase further support its role as a competitive antagonist. nih.gov

Saturation Binding Studies

Saturation binding experiments have been instrumental in characterizing the interaction of MRS 1220 with the A3 receptor. nih.govsigmaaldrich.com These studies, which involve varying the concentration of a radioligand to determine receptor affinity (Kd) and density (Bmax), confirmed the competitive nature of MRS 1220's antagonism. nih.govnih.govgraphpad.com The presence of fixed concentrations of MRS 1220 resulted in a rightward shift of the saturation curve for the agonist radioligand, a hallmark of competitive binding. nih.gov

Kinetic Analysis of Receptor Occupancy and Dissociation

Kinetic studies have provided quantitative data on the association and dissociation rates of MRS 1220 at the A3 receptor. Using a bioluminescence resonance energy transfer (BRET) ligand-binding assay, the kinetic parameters for MRS 1220 have been determined. biorxiv.org The association rate constant (Kon or k3) was found to be 3.25 x 10⁸ M⁻¹ min⁻¹, and the dissociation rate constant (Koff or k4) was 0.0248 min⁻¹. biorxiv.orgnih.gov From these values, a residence time (the reciprocal of the Koff) of approximately 40.32 minutes can be calculated, indicating a relatively stable interaction with the receptor. biorxiv.orgnih.gov

Kinetic ParameterValue
Association Rate (Kon)3.25 x 10⁸ M⁻¹ min⁻¹
Dissociation Rate (Koff)0.0248 min⁻¹
Residence Time (1/Koff)~40.32 minutes

Allosteric Modulation and Receptor Dimerization

MRS 1220, a potent and selective antagonist of the human A3 adenosine receptor (A3AR), serves as a critical tool in the investigation of the receptor's complex pharmacological properties, including allosteric modulation and dimerization. While MRS 1220 itself is a competitive antagonist, binding to the orthosteric site, its utility in research has shed light on the allosteric modulation of the A3AR by other compounds.

In studies utilizing fluorescence correlation spectroscopy (FCS), the binding of a fluorescent A3AR antagonist was shown to be antagonized by nanomolar concentrations of MRS 1220. This research provided evidence for receptor dimerization and allosteric interactions across the dimer interface. The dissociation of the fluorescent antagonist from the A3AR was significantly accelerated by the presence of other allosteric modulators, a process that could be monitored and quantified, highlighting the interplay between different ligands and their binding sites on the receptor dimer.

Furthermore, the antagonistic action of MRS 1220 is crucial in dissecting the effects of potential allosteric modulators. By blocking the orthosteric site, MRS 1220 allows researchers to isolate and characterize the effects of compounds that bind to allosteric sites, thereby influencing the receptor's response to agonists in a non-competitive manner.

Downstream Signaling Pathway Modulation

As an antagonist of the A3 adenosine receptor, MRS 1220 plays a significant role in modulating various downstream signaling pathways that are typically initiated by agonist binding to the receptor. Its primary mechanism of action is to block the effects of A3AR agonists, thereby influencing key cellular processes.

Adenylate Cyclase Inhibition Reversal.nih.gov

Activation of the A3 adenosine receptor, which is coupled to Gi/o proteins, typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov MRS 1220, as a competitive antagonist, effectively reverses this agonist-induced inhibition. nih.gov

In functional assays, A3 selective agonists have been shown to inhibit adenylate cyclase activity. The presence of MRS 1220 antagonizes this effect, restoring adenylate cyclase activity. nih.gov The potency of MRS 1220 in this regard has been quantified, with studies demonstrating its high selectivity for the human A3 receptor compared to its effects on the A1 receptor-mediated inhibition of adenylate cyclase. nih.gov A Schild analysis determined the KB value for MRS 1220's antagonism of agonist-induced adenylate cyclase inhibition to be 1.7 nM, indicating its high potency. nih.gov

G Protein Activation (GTP-γ-S binding).nih.gov

The activation of G protein-coupled receptors, including the A3AR, can be directly measured by monitoring the binding of radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([35S]GTP-γ-S) to G proteins. Agonist stimulation of the A3AR promotes the exchange of GDP for GTP on the α-subunit of the G protein, a key step in signal transduction.

MRS 1220 has been shown to be an effective antagonist of agonist-induced [35S]GTP-γ-S binding. nih.gov In membranes prepared from cells expressing the human A3 receptor, A3AR agonists cause a dose-dependent increase in [35S]GTP-γ-S binding. MRS 1220, while having no effect on its own, dose-dependently inhibits the agonist-stimulated binding. nih.gov This demonstrates that MRS 1220 effectively uncouples the receptor from its associated G proteins by preventing the initial agonist-induced conformational change necessary for G protein activation.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway Modulation.nih.gov

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The A3 adenosine receptor is known to modulate this pathway. In newborn rat cardiomyocytes, adenosine and A3-selective agonists have been shown to increase the phosphorylation of ERK1/2. nih.gov

PI3K-NF-kappaB Signaling Pathway Interaction.nih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and nuclear factor-kappa B (NF-κB) signaling pathways are crucial in inflammation and cell survival. Agonists of the A3 adenosine receptor have been shown to inhibit these pathways, leading to anti-inflammatory effects. nih.gov For instance, the A3AR agonist CF502 has been demonstrated to inhibit the proliferation of fibroblast-like synoviocytes from rheumatoid arthritis patients by down-regulating the NF-κB signaling pathway. nih.gov

As a potent A3AR antagonist, MRS 1220 would be expected to counteract the effects of A3AR agonists on the PI3K-NF-κB pathway. By blocking agonist binding, MRS 1220 would prevent the downstream signaling events that lead to the inhibition of this pathway. Therefore, in the presence of an A3AR agonist, MRS 1220 would indirectly lead to the sustained activation of the PI3K-NF-κB pathway by preventing its agonist-induced suppression.

cAMP Level Modulation.nih.govnih.gov

The modulation of cyclic adenosine monophosphate (cAMP) levels is a primary consequence of A3 adenosine receptor signaling. Agonist activation of the Gi/o-coupled A3AR leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels. nih.gov

MRS 1220, by competitively antagonizing A3AR agonists, reverses this effect and restores cAMP levels. nih.gov In functional assays, co-stimulation with an A3AR agonist and forskolin (B1673556) (an adenylate cyclase activator) results in reduced cAMP accumulation compared to forskolin alone. The addition of MRS 1220 reverses this inhibition, bringing cAMP levels back up. nih.gov

Interestingly, in some cellular systems with constitutive A3AR activity, MRS 1220 has been reported to act as an inverse agonist, meaning it can decrease the basal activity of the receptor, leading to an increase in cAMP levels even in the absence of an agonist. nih.gov

Preclinical Investigations of Mrs 1220 in Disease Models

Oncological Research Applications

In the field of oncology, MRS 1220 has been studied for its effects on different cancer types, including glioblastoma, pancreatic cancer, and liver cancer. These studies have primarily been conducted using in vitro cell lines and in vivo animal models.

Glioblastoma Studies

Glioblastoma (GBM) is an aggressive brain tumor characterized by rapid growth and extensive vascularization researchgate.netnih.gov. Preclinical studies have investigated the effects of MRS 1220 on glioblastoma, focusing on tumor size, angiogenesis, and the modulation of growth factors.

Tumor Size Reduction in vivo

In vivo studies using subcutaneous glioblastoma stem-like cell (GSC) tumor models in rats have demonstrated that treatment with MRS 1220 can lead to a significant reduction in tumor volume. Compared to vehicle-treated groups, a reduction of approximately 80% and 90% in tumor volume was observed at day ten and fifteen post-treatment, respectively researchgate.netmedchemexpress.com. This indicates a strong effect of MRS 1220 in inhibiting glioblastoma tumor growth in a living system targetmol.comchemsrc.com.

Anti-angiogenic Effects and Blood Vessel Formation Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is a prominent feature of glioblastoma nih.govresearchgate.net. Research indicates that MRS 1220 exhibits a strong in vivo anti-angiogenic effect medchemexpress.comtargetmol.comchemsrc.com. Histopathological analysis of tumors treated with MRS 1220 showed a reduction in blood vessel formation. The number of blood vessels per field was reduced by three times compared to the vehicle-treated group in a rat subcutaneous GSC tumor model researchgate.net. This suggests that MRS 1220 can inhibit the development of the vascular network that supports tumor growth.

VEGF Secretion Modulation in Glioblastoma Stem-like Cells

Vascular endothelial growth factor (VEGF) is a key signaling protein that promotes angiogenesis researchgate.netmdpi.com. Studies on U87MG glioblastoma stem-like cells (GSCs) under hypoxic conditions have shown that MRS 1220 can modulate VEGF secretion. Hypoxia typically increases VEGF secretion in GSCs, but treatment with MRS 1220 prevented this increase researchgate.net. Specifically, VEGF secretion in U87MG GSCs decreased by approximately 25% with MRS 1220 after 72 hours of hypoxia medchemexpress.comtargetmol.com. This modulation of VEGF secretion by MRS 1220 contributes to its observed anti-angiogenic effects.

Pancreatic and Liver Cancer Cell Line Studies

Beyond glioblastoma, MRS 1220 has also been investigated in the context of pancreatic and liver cancer cell lines, particularly regarding its ability to influence chemosensitivity.

Chemosensitivity Facilitation

Studies using pancreatic cancer cell lines (JoPaca-1) and liver cancer cell lines (Hep-3B) have explored the interaction of MRS 1220 with other compounds, such as the A3AR agonist 2-Cl-IB-MECA, in influencing chemosensitivity nih.govnih.gov. While 2-Cl-IB-MECA demonstrated anti-proliferative effects on these cell lines, pre-treatment with MRS 1220 (an A3AR antagonist) significantly decreased the cytotoxicity induced by 2-Cl-IB-MECA in both JoPaca-1 and Hep-3B cells researchgate.net. This suggests that the effects of 2-Cl-IB-MECA in these cell lines are mediated, at least in part, through A3AR activation, and that MRS 1220 can counteract these effects. MRS 1220 alone at sub-micromolar concentrations was not cytotoxic for either cell line researchgate.net.

Counteraction of A3AR Agonist Cytotoxicity

MRS 1220 has been shown to counteract the cytotoxic effects induced by A3AR agonists in certain cell types. For instance, in Chinese hamster ovary (CHO) cells transfected with the human A3 receptor, MRS 1220 at nanomolar concentrations was able to antagonize the reduction in cell number caused by A3 agonists like IB-MECA and Cl-IB-MECA. nih.gov Similarly, in human pancreatic cancer (JoPaca-1) and hepatocellular carcinoma (Hep-3B) cell lines, pre-treatment with 0.1 μM MRS 1220 significantly decreased the cytotoxicity induced by 2-Cl-IB-MECA. spandidos-publications.com This suggests that the cytotoxic effect of 2-Cl-IB-MECA in these cell lines is mediated, at least in part, through A3AR activation, and MRS 1220 can block this effect. spandidos-publications.com In human macrophage U-937 cells, MRS 1220 reversed the inhibition of tumor necrosis factor-α formation elicited by an A3 agonist with an IC50 of 0.3 μM. medchemexpress.com

However, in some studies, MRS 1220 did not prevent the effects of A3AR agonists. In leukemic cells (HL-60 and MOLT-4), MRS 1220 did not affect the apoptotic rate induced by Cl-IB-MECA, even at concentrations expected to block A1 and A2A receptors. nih.gov This suggests that the apoptotic effect of Cl-IB-MECA in these cells might be independent of adenosine (B11128) receptor activation. nih.gov

Effects on Cell Cycle Progression and Apoptosis

While primarily characterized as an A3AR antagonist, investigations into the effects of MRS 1220 on cell cycle progression and apoptosis have yielded varied results, often in the context of counteracting A3AR agonist effects.

In CHO cells expressing the human A3 receptor, activation by A3 agonists led to markedly impaired cell cycle progression, which was completely antagonized by an A3 antagonist like MRS 1191, indicating a role for A3AR in cell cycle regulation. nih.gov Although MRS 1220 is also an A3 antagonist, the search results primarily highlight its ability to block the effects of agonists rather than having a direct impact on cell cycle or apoptosis when used alone.

Studies investigating the direct effects of MRS 1220 on apoptosis, particularly in the context of counteracting A3AR agonists, have shown that MRS 1220 did not induce apoptosis on its own at sub-micromolar concentrations in pancreatic and liver cancer cell lines. spandidos-publications.com Furthermore, in leukemic cells, MRS 1220 did not prevent the apoptosis induced by the A3 agonist Cl-IB-MECA, suggesting an adenosine receptor-independent mechanism for the agonist's apoptotic effect in this context. nih.gov

FOXA1-High Cancers and Off-Target Mechanisms

Surprisingly, MRS 1220, along with other established adenosine receptor antagonists like CGS-15943 and SCH-58261, has shown potent and selective killing activity in cancer cell lines characterized by high expression of the transcription factor FOXA1. aacrjournals.orgresearchgate.netgoogle.com This activity was observed without the need for immune cells, suggesting a direct cytotoxic effect. aacrjournals.orgresearchgate.net This selective killing appears to be an off-target mechanism, as it is not mediated through adenosine receptors. aacrjournals.orgresearchgate.netresearchgate.net The cytotoxic activity of these adenosine antagonists, including MRS 1220, is limited to compounds possessing a three-member aromatic core bound to a furan (B31954) group, further supporting an off-target mechanism of action. aacrjournals.orgresearchgate.net

Selective Killing Activity

MRS 1220 exhibits selective killing activity against FOXA1-high cancer cell lines. aacrjournals.orgresearchgate.netgoogle.com This includes luminal breast cancer, hepatocellular carcinoma, and prostate cancer, which are known to have high FOXA1 expression. aacrjournals.orgresearchgate.net This selective toxicity suggests that FOXA1 expression levels could potentially serve as a biomarker for identifying cancers that may be responsive to MRS 1220 or similar compounds. google.com

Aryl Hydrocarbon Receptor (AHR) and ARNT Involvement

The selective killing activity of MRS 1220 in FOXA1-high cancers is mediated by an off-target mechanism involving the aryl hydrocarbon receptor (AHR) and its nuclear partner ARNT. aacrjournals.orgresearchgate.netresearchgate.net Genome-wide CRISPR/Cas9 knockout screens revealed that knocking out AHR or ARNT rescued cancer cells from the killing effect of MRS 1220 and CGS-15943. aacrjournals.orgresearchgate.netresearchgate.net Confirmatory studies, primarily with CGS-15943, demonstrated that AHR knockout completely rescued cell viability in multiple cell types, and co-treatment with an AHR small molecule antagonist also rescued cell viability. aacrjournals.orgresearchgate.netresearchgate.net This indicates that the cytotoxic effect is dependent on the presence and activity of the AHR/ARNT complex. aacrjournals.orgresearchgate.netresearchgate.net

CYP1A1 and CYP1B1 Induction

Involvement of the AHR/ARNT pathway suggests the induction of downstream target genes, including cytochrome P450 enzymes. Global mRNA sequencing following treatment with CGS-15943 (a compound with a similar off-target mechanism to MRS 1220) showed that the top two induced genes were CYP1A1 and CYP1B1. aacrjournals.orgresearchgate.net Ectopic expression of CYP1A1 in a resistant cell line sensitized it to CGS-15943-mediated killing, indicating that the induction of these enzymes plays a role in the cytotoxic mechanism. aacrjournals.orgresearchgate.netresearchgate.net

DNA Damage Response (γ-H2AX phosphorylation)

Treatment of breast cancer cells with CGS-15943 for 24 hours resulted in increased γ-H2AX phosphorylation, as detected by western blot. aacrjournals.orgresearchgate.netresearchgate.net Phosphorylation of γ-H2AX is a well-established marker of DNA double-strand breaks and the activation of DNA damage response pathways. This finding suggests that the off-target mechanism of these adenosine receptor antagonists, mediated by AHR activation and subsequent CYP induction, leads to DNA damage, contributing to the observed cytotoxicity in FOXA1-high cancer cells. aacrjournals.orgresearchgate.netresearchgate.net

Neurodegenerative and Neurological Disease Research

Adenosine receptors, including the A3 subtype, are considered potential therapeutic targets in neurodegenerative diseases. nih.govarvojournals.org Endogenous adenosine is thought to play a neuroprotective role, and manipulating adenosine receptors with selective agents can impact the outcome of neurodegenerative conditions. nih.gov

Central Nervous System Applications

MRS 1220 has been employed in studies investigating the role of adenosine receptors in the central nervous system (CNS). Adenosine receptors have therapeutic potential for CNS diseases. nih.gov Research using MRS 1220 has contributed to understanding purinergic modulation of synaptic transmission in the human enteric nervous system, a component of the CNS. nih.govphysiology.org Studies have shown that MRS 1220 can augment synaptic Ca2+ responses and enhance distension-evoked neural secretion in human submucous neurons, suggesting an inhibitory influence of endogenous adenosine at A3 receptors on synaptic transmission in these ganglia. physiology.org

Retinal Ganglion Cell Apoptosis Studies

MRS 1220 has been used as a tool to investigate the role of A3AR in retinal ganglion cell (RGC) apoptosis, a characteristic of several retinal neurodegenerative diseases like glaucoma. arvojournals.orgresearchgate.netresearchgate.net Studies utilizing rat models of RGC degeneration, such as partial optic nerve transection (pONT) and ocular hypertension, have shown that while an A3AR agonist (2-Cl-IB-MECA) significantly reduced RGC apoptosis, co-administration with MRS 1220 (an A3AR antagonist) abolished this protective effect. arvojournals.org This indicates that the neuroprotective effects observed were mediated through A3AR activation, and MRS 1220's antagonistic action counteracted this protection. Similar findings were observed in studies where A3 receptor agonists blocked RGC death triggered by P2X7 receptor stimulation, with the effects being abolished in the presence of A3R antagonists like MRS 1191, confirming the A3R specificity. researchgate.net

Stroke and Traumatic Brain Injury Models (indirectly via antagonist role)

While direct studies of MRS 1220 in stroke and traumatic brain injury (TBI) models are not extensively detailed in the provided information, its role as an A3 adenosine receptor antagonist is relevant in the context of these conditions. Adenosine and its receptors are involved in the pathophysiology of ischemic stroke and neurodegenerative conditions, which share some mechanisms with stroke and TBI, such as neuronal cell death and inflammation. nih.govkoreascience.krnews-medical.netnih.govnih.gov Adenosine is thought to have a natural neuroprotective role, and manipulating adenosine receptors can impact the outcome of cerebral ischemia and other neurodegenerative conditions. nih.gov Given that MRS 1220 is a selective A3 antagonist, it can be used in research to understand the specific contribution of A3 receptors to the complex events occurring after stroke or TBI, particularly in modulating neuroinflammation and cell survival pathways influenced by adenosine signaling. nih.govnih.govnih.gov

Inflammatory and Immunological Research

Adenosine is an important modulator of inflammatory and immunological responses, often acting through its various receptor subtypes. ahajournals.orgaai.orgcanfite.com MRS 1220 has been used to investigate the role of A3AR in these processes.

Regulation of Tumor Necrosis Factor-α (TNF-α) Formation

Research has demonstrated that MRS 1220 can influence the regulation of Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine. nih.govnih.govnih.govahajournals.orgfrontiersin.orgamegroups.org In studies using human macrophage U-937 cell lines, A3 receptor agonists were found to inhibit TNF-α formation. nih.govnih.gov MRS 1220 was shown to reverse this inhibitory effect of A3 agonists on TNF-α formation, with an IC50 value of 0.3 μM. nih.gov This finding highlights the role of A3 adenosine receptors in modulating TNF-α production and the ability of MRS 1220 to block this modulation. Similarly, in adjuvant-induced arthritis rat models, where an A3AR agonist showed anti-inflammatory effects including decreased TNF-α levels, this effect was neutralized by MRS 1220, confirming the A3AR-mediated nature of the response. nih.gov

Modulation of Myeloid Bone Marrow Proliferation

MRS 1220 has been implicated in the modulation of myeloid bone marrow proliferation. Adenosine has been shown to stimulate bone marrow cell proliferation in vitro, an effect mediated through A1 and A3 receptor activation. canfite.comnih.govresearchgate.netfrontiersin.org Studies have shown that MRS 1220, as an A3 receptor antagonist, significantly decreased the stimulatory effect of adenosine on bone marrow cell proliferation. canfite.com The co-administration of MRS 1220 and an A1 receptor antagonist (DPCPX) in the presence of adenosine completely abolished the stimulatory effect. canfite.com This indicates that A3 receptors play a role in adenosine-induced bone marrow cell proliferation, and MRS 1220 can modulate this process by blocking the A3 receptor.

Here is a summary of some research findings involving MRS 1220:

Research AreaModel/Cell LineKey Finding Related to MRS 1220Citation
Central Nervous System Synaptic TransmissionHuman submucous neuronsAugmented synaptic Ca2+ responses and enhanced distension-evoked neural secretion. physiology.org
Retinal Ganglion Cell ApoptosisRat models of RGC degenerationAbolished the neuroprotective effect of an A3AR agonist against RGC apoptosis. arvojournals.org
Regulation of TNF-α FormationHuman macrophage U-937 cell lineReversed the inhibition of TNF-α formation elicited by A3 agonists (IC50 = 0.3 μM). nih.gov
Modulation of Myeloid Bone Marrow ProliferationBone marrow cells (in vitro)Significantly decreased the stimulatory effect of adenosine on proliferation. canfite.com

Adjuvant-Induced Arthritis Studies

Studies utilizing adjuvant-induced arthritis (AIA) models in rats have explored the role of A3AR activation in mitigating disease severity and the capacity of MRS 1220 to modulate these effects. In AIA rats, treatment with the A3AR agonist IB-MECA resulted in a reduction in both the clinical and pathological scores associated with the disease uni.luguidetopharmacology.org. This therapeutic effect of IB-MECA was found to be neutralized by the administration of the A3AR antagonist MRS 1220, confirming that the observed efficacy of the agonist was mediated specifically through the A3AR uni.luguidetopharmacology.org. MRS 1220 administered alone did not significantly impact the clinical, pathological, or histology scores in this model uni.lu. The A3AR protein expression level was observed to be highly expressed in the synovia, peripheral blood mononuclear cells, and draining lymph node tissues of AIA rats compared to naive animals uni.luguidetopharmacology.org. Treatment with IB-MECA led to a downregulation of this elevated A3AR expression uni.luguidetopharmacology.org.

Human Macrophage (U-937 cell line) Responses

Research using the human macrophage U-937 cell line has provided insights into the effects of MRS 1220 on inflammatory mediator production. In this cell line, the A3AR agonist Cl-IB-MECA was shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner nih.gov. The secretion of TNF-α in the presence of lipopolysaccharide (LPS) alone was measured, providing a baseline for assessing agonist and antagonist effects nih.gov. The potent A3AR antagonist MRS 1220 was found to reverse the inhibition of TNF-α formation elicited by the A3AR agonist Cl-IB-MECA in the U-937 cell line nih.gov. MRS 1220 demonstrated an IC₅₀ value of 0.3 μM in reversing this effect nih.gov. Other antagonists, MRS 1067 and MRS 1191, showed less effectiveness in reversing the agonist's effect at submicromolar concentrations, consistent with their lower affinity at human A3 receptors nih.gov.

Human Lung Macrophage Cytokine Production

Investigations into the role of adenosine receptors in regulating cytokine production by human lung macrophages have also utilized MRS 1220. In these studies, lipopolysaccharide (LPS) stimulation of human lung macrophages led to a significant increase in mRNA expression for A2A adenosine receptors, while decreasing mRNA for A1 and A2B receptors, and having no effect on A3 receptor mRNA uni.lu. The adenosine receptor agonist NECA inhibited the production of TNF-α and certain chemokines in a concentration-dependent manner uni.lu. However, the inhibition of TNF-α and chemokine production induced by NECA was reversed by the selective A2A adenosine receptor antagonist ZM 241385, but not by the A2B receptor antagonist MRS 1754 or the A3 receptor antagonist MRS 1220 uni.lu. These findings suggested that in human lung macrophages stimulated with LPS, the inhibition of TNF-α and chemokine production mediated by NECA primarily involved A2A receptors rather than A3 receptors uni.lu.

Monocyte Regulation and Respiratory Burst Prevention

Studies on human monocytes have explored the involvement of adenosine receptors in preventing lipopolysaccharide (LPS)-triggered respiratory burst, a process involving the formation of reactive oxygen intermediates (ROI). Adenosine itself was found to inhibit LPS-induced ROI formation in both freshly isolated and cultured human monocytes nih.govzhanggroup.orgnih.gov. This inhibitory action of adenosine could be reversed by the A2A receptor antagonist XAC and the A3 receptor antagonist MRS 1220 in both cell populations nih.govzhanggroup.orgnih.gov. The A1 receptor antagonist DPCPX had no effect nih.govzhanggroup.orgnih.gov. Agonists like CGS 21680 (a nonselective A2A and A3 receptor agonist) and IB-MECA (a nonselective A1 and A3 receptor agonist) also dose-dependently prevented ROI formation, indicating the involvement of A3 and potentially A2A receptors in this suppressive effect nih.gov. The adenosine-mediated suppression of ROI production was more pronounced in monocytes cultured for 18 hours, coinciding with observed changes in adenosine receptor mRNA expression, particularly an increase in A2A receptor mRNA nih.govzhanggroup.orgnih.gov. When testing the effects of agonists in the presence of antagonists, MRS 1220 slightly reduced the inhibition induced by CGS 21680 nih.gov. The ability of MRS 1220 to reverse the inhibitory action of adenosine supports the involvement of the A3 receptor in the regulation of respiratory burst in human monocytes nih.govzhanggroup.orgnih.gov.

Methodologies and Experimental Approaches Utilizing Mrs 1220

In Vitro Experimental Systems

MRS 1220 has been instrumental in characterizing the A₃ adenosine (B11128) receptor (A₃AR) across a variety of cellular models. These systems, primarily genetically modified cell lines overexpressing the receptor, have facilitated detailed studies of its function and pharmacology.

A diverse array of cell lines has been employed to investigate the effects of MRS 1220, each offering a unique context for studying A₃AR antagonism.

HEK-293 (Human Embryonic Kidney 293) Cells : These cells are frequently used for the stable expression of cloned human receptors. HEK-293 cells expressing the human A₃AR have been a cornerstone for characterizing MRS 1220. nih.govsigmaaldrich.com In this system, MRS 1220 is demonstrated to be a competitive antagonist. nih.govsigmaaldrich.com It is utilized in both radioligand binding and functional assays to determine its affinity and potency at the human A₃AR. nih.govguidetopharmacology.org

CHO (Chinese Hamster Ovary) Cells : Similar to HEK-293 cells, CHO cells are a common vehicle for expressing recombinant receptors. CHO cells expressing both human and rat A₃ARs have been used in functional assays, such as adenylate cyclase inhibition, to demonstrate the antagonistic properties of MRS 1220. unife.it These studies have been crucial in highlighting the significant species differences in A₃AR pharmacology, noting that MRS 1220 has a markedly higher affinity for the human receptor compared to the rat ortholog. nih.gov

U-937 Cells : This human macrophage-like cell line is used to study the immunomodulatory roles of the A₃AR. nih.govsigmaaldrich.com In U-937 cells, A₃AR agonists can inhibit the formation of tumor necrosis factor-α (TNF-α). nih.govsigmaaldrich.com Research has shown that MRS 1220 can reverse this agonist-elicited effect, providing functional evidence of its antagonism in a more physiologically relevant immune cell model. nih.govsigmaaldrich.com The IC₅₀ value for this reversal was determined to be 0.3 μM. nih.govsigmaaldrich.com

U87MG GSCs (Glioblastoma Stem-like Cells) : The role of A₃AR in cancer, particularly glioblastoma, has been investigated using U87MG glioblastoma stem-like cells. In this context, MRS 1220 has been used as a tool to probe the effects of A₃AR blockade on tumor-related processes.

JoPaca-1 Cells : The JoPaca-1 cell line, derived from a human pancreatic ductal adenocarcinoma, is a model for pancreatic cancer research. dsmz.decellosaurus.orgcreative-bioarray.com While studies have investigated the anticancer effects of A₃AR agonists like 2-Cl-IB-MECA in this cell line, the specific use of the antagonist MRS 1220 has not been detailed in the available research. researchgate.net

Hep-3B Cells : This human hepatocellular carcinoma (HCC) cell line, which contains an integrated hepatitis B virus genome, serves as an important model for liver cancer. altogenlabs.comnih.govaccegen.com Similar to the JoPaca-1 line, research on Hep-3B cells has explored the cytotoxic effects of A₃AR agonists, often in combination with conventional chemotherapeutics, but specific experimental data involving MRS 1220 is not described. researchgate.net

HL-60 Cells : This human promyelocytic leukemia cell line has been used in studies on apoptosis. A₃AR antagonists, including MRS 1220, have been shown to induce the expression of the pro-apoptotic protein Bak in these cells.

Radioligand binding assays are fundamental for determining the affinity (Kᵢ value) of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled compound, such as MRS 1220.

[¹²⁵I]AB-MECA : The agonist radioligand N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]AB-MECA) is widely used for labeling the A₃AR. nih.govsigmaaldrich.com Saturation binding studies in membranes from HEK-293 cells expressing the human A₃AR have demonstrated that MRS 1220 acts as a competitive antagonist. nih.govsigmaaldrich.com These experiments show that in the presence of fixed concentrations of MRS 1220, the apparent affinity (K𝘥) of [¹²⁵I]AB-MECA decreases without a significant change in the total number of binding sites (Bₘₐₓ). nih.gov Such assays have established a high affinity for MRS 1220 at the human A₃AR, with a reported Kᵢ value of approximately 0.65 nM.

[³H]PSB-11 : The compound [³H]PSB-11 is another radioligand used to study the A₃AR, particularly in displacement assays with transfected CHO cell membranes. acs.org This methodology is employed to confirm the binding mode of new compounds, including whether they bind covalently or reversibly. acs.org While this assay is a valid method for probing the A₃AR, specific competition binding data detailing the displacement of [³H]PSB-11 by MRS 1220 is not available in the reviewed literature.

ParameterValueCell Line/TissueRadioligandReference
Kᵢ 0.65 nMHEK-293 (human A₃AR)[¹²⁵I]AB-MECA
Kᵢ 0.59 nMNot Specified (human A₃AR)Not Specified unife.it
IC₅₀ > 1 µMRat Brain (rat A₃AR)Not Specified

Functional assays measure the biological response resulting from receptor activation or inhibition, providing data on a compound's potency (e.g., K₈ or IC₅₀ values) and efficacy. MRS 1220 has been extensively characterized in assays that measure downstream signaling events following A₃AR modulation.

The A₃AR is a Gᵢ-coupled receptor, meaning its activation typically leads to the inhibition of adenylate cyclase, thereby decreasing intracellular levels of cyclic AMP (cAMP). unife.it Assays measuring this activity are a primary method for functionally characterizing A₃AR ligands. In CHO cells expressing the human A₃AR, agonists like IB-MECA inhibit forskolin-stimulated adenylate cyclase activity. nih.gov MRS 1220 competitively antagonizes this effect, causing a rightward shift in the agonist's concentration-response curve. nih.gov Schild analysis of these data yielded a K₈ value of 1.7 nM for MRS 1220, confirming its high potency as a functional antagonist. nih.govsigmaaldrich.com

The binding of the non-hydrolyzable GTP analog, [³⁵S]GTP-γ-S, to G-proteins is an early event following GPCR activation and serves as a direct measure of G-protein activation. nih.gov This functional assay has been used with membranes from HEK-293 cells expressing the human A₃AR. nih.gov The agonist NECA causes a dose-dependent increase in [³⁵S]GTP-γ-S binding, which is antagonized by MRS 1220. nih.gov These experiments provide further confirmation that MRS 1220 acts as an antagonist by blocking the receptor-G-protein coupling mechanism. nih.gov

ParameterValueAssayCell LineReference
K₈ 1.7 nMAdenylate CyclaseCHO (human A₃AR) nih.govsigmaaldrich.com
IC₅₀ 0.3 µMTNF-α InhibitionU-937 nih.govsigmaaldrich.com

Activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a downstream signaling event for many GPCRs, including Gᵢ-coupled receptors like the A₃AR. bmglabtech.com The phosphorylation of specific threonine and tyrosine residues on ERK1/2 is a key step in the mitogen-activated protein kinase (MAPK) pathway, which regulates cellular processes like proliferation and differentiation. assaygenie.commesoscale.com Assays to detect phosphorylated ERK1/2 (pERK) can therefore be used as a functional readout for receptor activity. bmglabtech.commesoscale.comnih.gov While this methodology is applicable for studying A₃AR signaling, specific experimental data demonstrating the effect of MRS 1220 on ERK1/2 phosphorylation were not found in the reviewed sources.

Functional Assays

In Vivo Animal Models

To study the potential therapeutic relevance of A3R modulation in complex diseases like cancer, researchers turn to in vivo animal models. For glioblastoma, one of the most widely used preclinical models involves the implantation of C6 glioma cells into the brains of rats. nih.govthenerve.net The C6 cell line, originally induced in Wistar-Furth rats, is frequently used in Sprague-Dawley rats, where it forms well-defined tumors that share features with human glioblastoma. nih.govscience.gov

This model allows for the investigation of tumor growth, invasion, and the efficacy of potential therapeutic agents in a living organism. nih.gov Given the documented role of the A3 adenosine receptor in cell viability and proliferation, this rat glioblastoma model is a relevant system for studying the effects of A3R antagonists. nih.gov MRS 1220, as a potent and selective A3R antagonist, is a crucial tool for such investigations to determine if blocking A3R signaling can impact glioblastoma progression in vivo.

Optic Nerve Transection (pONT) and Ocular Hypertension (OHT) Models (rats)

Research directly employing MRS 1220 in rat models of optic nerve transection or ocular hypertension has not been extensively documented in publicly available scientific literature. These models are crucial for studying the pathophysiology of optic neuropathies like glaucoma, which are characterized by the progressive loss of retinal ganglion cells (RGCs). nih.govnih.govuc.ptarvojournals.orgresearchgate.net While direct evidence is pending, the established neuroprotective roles of adenosine receptor modulation in RGCs suggest a potential area for future investigation with MRS 1220. nih.govuc.ptarvojournals.orgresearchgate.net

In a related context, studies on other A3AR antagonists have shown effects on intraocular pressure (IOP). For instance, the A3AR antagonist MRS 1292 has been observed to reduce IOP in mice. nih.gov Furthermore, a novel selective A3AR antagonist, HL3501, demonstrated IOP-lowering effects in both rabbit and mouse models of glaucoma. arvojournals.org These findings with other A3AR antagonists hint at the potential for this class of compounds in glaucoma models, though specific studies with MRS 1220 in rats are needed for confirmation.

Adjuvant-Induced Arthritis Models (rats)

The adjuvant-induced arthritis (AIA) model in rats is a well-established method for studying the inflammatory processes of rheumatoid arthritis and for evaluating potential anti-inflammatory therapies. nih.govdoi.orgchondrex.complos.org The role of the A3 adenosine receptor in modulating inflammation is an active area of research.

In studies of murine autoimmune arthritis models, A3AR agonists have been shown to exert anti-inflammatory effects. canfite.com Within this research, MRS 1220 is identified as a highly selective A3AR antagonist. canfite.com Its utility in these models would be to act as a pharmacological tool to confirm that the anti-inflammatory effects of A3AR agonists are indeed mediated by the A3 receptor. By demonstrating that MRS 1220 can reverse the beneficial effects of the agonists, researchers can validate the specific target of the therapeutic compounds. canfite.com One study noted that while A3AR agonists showed anti-inflammatory effects in rat AIA, the A3AR antagonist MRS 1220 was used to confirm the receptor's involvement in in-vitro assays related to the study. nih.gov

Mouse Pharmacokinetic Studies (MRS2365 prodrug context)

While direct pharmacokinetic data for MRS 1220 is scarce, it is important to note the significant species-dependent differences in its binding affinity, particularly between human and rat A3ARs. The binding affinity of MRS 1220 for the human A3AR is approximately 50,000-fold higher than for the rat A3AR. nih.gov This substantial difference underscores the importance of species selection in preclinical studies and suggests that pharmacokinetic and pharmacodynamic relationships may not be directly translatable across species.

Evaluation of Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer. dnalife.academy The role of adenosine receptors in modulating angiogenesis has been a subject of investigation.

A study investigating the angiogenic properties of progenitor and mature endothelial cells in vitro utilized MRS 1220 to probe the involvement of the A3 adenosine receptor. The results of this study indicated that MRS 1220 did not exhibit any inhibitory effects on the pro-angiogenic actions of ticagrelor (B1683153) and adenosine. This suggests that the A3AR is not a primary mediator of adenosine-induced angiogenesis in these cell types. oup.com

Molecular and Genetic Techniques

Gene Knockout Studies (e.g., AHR, Adenosine Receptors)

Gene knockout models are invaluable tools for dissecting the specific roles of proteins in complex biological systems. science.gov The use of MRS 1220 in conjunction with adenosine receptor knockout mice has provided insights into the function of the A3AR.

In studies using hearts from A3AR knockout (A3AR KO) mice, MRS 1220 was employed as a pharmacological antagonist in wild-type control animals to compare the effects of genetic deletion versus pharmacological blockade. oup.comnih.gov For instance, one study demonstrated that the protective effects of an A3AR agonist in ischemia-reperfusion injury were reversed by MRS 1220 in wild-type hearts, confirming the on-target effect of the agonist. oup.com Interestingly, another study noted that the acute pharmacological blockade of A3 receptors with MRS 1220 could augment agonist-induced coronary flow in wild-type hearts, an effect that was also observed in A3AR KO mice, suggesting a complex regulatory role for this receptor. nih.gov

There is no available research that details the use of MRS 1220 in aryl hydrocarbon receptor (AHR) knockout models. science.govnih.gov

Gene Overexpression Studies (e.g., CYP1A1)

The cytochrome P450 enzyme CYP1A1 is involved in the metabolism of various xenobiotics and is transcriptionally regulated by the aryl hydrocarbon receptor (AHR). dnalife.academynih.govnih.govnih.govnih.govscienceopen.commdpi.comdoi.orgresearchgate.net Studies involving the use of MRS 1220 in models with CYP1A1 overexpression are not present in the current scientific literature. The primary action of MRS 1220 as an A3AR antagonist does not have a direct, established link to the AHR/CYP1A1 pathway, and thus, its application in such a model would require a novel scientific premise.

Data Table: Binding Affinity of MRS 1220 at Adenosine Receptors

Receptor SubtypeSpeciesK i (nM)Reference
A3Human0.65
A1Rat305
A2ARat52
A3Rat> 1000

Data Table: Kinetic Parameters of MRS 1220

ParameterValueUnitMethodReference
Kon (k3)3.25 ± 0.28 x 10 8M -1 min -1BRET Ligand Binding biorxiv.org
Koff (k4)0.0248 ± 0.005min -1BRET Ligand Binding biorxiv.org
Residence Time40.32minBRET Ligand Binding biorxiv.org

Western Blot Analysis (e.g., A3AR protein expression, γ-H2AX phosphorylation)

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of MRS 1220, this methodology is crucial for investigating the downstream effects of A3AR blockade. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

A3AR Protein Expression: Researchers can use Western blotting to study the expression levels of the A3AR protein itself in different cell types or tissues. While MRS 1220 is primarily used to block the receptor's function, studies on receptor regulation might employ Western blotting to see if prolonged antagonism with MRS 1220 affects the total expression or cellular localization of the A3AR protein. For example, it could be used to determine if blocking the receptor leads to its upregulation or downregulation over time.

γ-H2AX Phosphorylation: A significant application of Western blotting in A3AR research is the measurement of signaling proteins involved in cell survival and apoptosis, particularly in cancer studies. researchgate.net One such critical marker is the phosphorylated form of histone H2AX, known as γ-H2AX. Phosphorylation of H2AX at serine 139 is one of the earliest cellular responses to DNA double-strand breaks (DSBs), a severe form of DNA damage. nih.govnih.gov The presence of γ-H2AX is a sensitive indicator of genotoxic stress and the activation of DNA damage response pathways. nih.gov Since A3AR activation has been linked to apoptotic processes in cancer cells, researchers can use Western blotting to assess the levels of γ-H2AX. researchgate.net In such an experimental setup, MRS 1220 could be used to determine if the A3AR pathway is involved in modulating DNA damage. For instance, cells could be treated with a DNA-damaging agent in the presence or absence of an A3AR agonist and MRS 1220. Subsequent Western blot analysis for γ-H2AX would reveal whether A3AR signaling potentiates or mitigates DNA damage, with MRS 1220 serving to confirm the receptor's specific involvement.

mRNA Sequencing for Transcriptional Changes

mRNA sequencing (RNA-Seq) is a powerful, high-throughput technique used to profile the entire set of messenger RNA transcripts (the transcriptome) in a cell or tissue at a given moment. uab.edu This methodology provides a comprehensive, unbiased view of the genes that are actively being expressed and the level of their expression. uab.edu It allows researchers to understand the global transcriptional response to a specific stimulus or inhibitor.

In research involving MRS 1220, RNA-Seq is an invaluable tool for identifying the full spectrum of genes and signaling pathways regulated by the A3 adenosine receptor. By using MRS 1220 to selectively block A3AR, scientists can pinpoint which transcriptional changes are specifically mediated by this receptor.

A typical experimental design would involve treating a cell culture or animal model with an A3AR agonist to stimulate the receptor, and another group with the agonist plus MRS 1220. A control group would receive a vehicle. After a set period, RNA would be extracted from all groups, converted to cDNA, and sequenced. uab.edu By comparing the gene expression profiles of the agonist-treated group with the control group, researchers can identify all genes that are up- or downregulated by A3AR activation. By comparing these changes to the group that also received MRS 1220, they can confirm that these transcriptional changes are indeed A3AR-dependent, as the antagonist would block them. This approach can uncover novel roles for the A3AR in various cellular processes and identify new potential therapeutic targets downstream of the receptor.

Interactive Data Table: Binding Affinity and Functional Activity of MRS 1220

The following table summarizes key pharmacological data for MRS 1220 at various adenosine receptor subtypes.

Receptor SubtypeAssay TypeParameterValue (nM)Species
Human A3Radioligand BindingKi0.65Human
Rat A1Radioligand BindingKi305Rat
Rat A2ARadioligand BindingKi52Rat
Human A3Functional (Adenylate Cyclase)KB1.7Human
Human A3Functional ([35S]GTPγS Binding)IC507.2Human

Data sourced from multiple studies. nih.govtocris.com

Advanced Research Perspectives on Mrs 1220

Structure-Activity Relationships (SAR) and Derivative Development

Structure-Activity Relationship (SAR) studies have been crucial in understanding the molecular determinants of MRS 1220's high affinity and selectivity for the A3AR. MRS 1220 is a derivative of the triazoloquinazoline antagonist CGS 15943 nih.gov. Research indicates that the N-phenylacetyl group of MRS 1220 is a key structural feature contributing to its selectivity, demonstrating significantly higher selectivity compared to rat A1 and A2A receptors nih.gov. MRS 1220 selectively displaces radioligand from human A3 receptors with a Ki value of 0.65 nM nih.gov. This potency is considerably higher than that of MRS 1191 (Ki = 31 nM) at the human A3 subtype sigmaaldrich.com.

The triazoloquinazoline core structure is a common feature in several adenosine (B11128) receptor antagonists, including CGS 15943 wikipedia.org. Modifications to this core and its substituents have been explored to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, a series of triazolopurines showing structural similarity to MRS 1220 have been investigated for their human A3 receptor affinities capes.gov.br. SAR analysis in these derivatives revealed relationships between the length of alkyl groups at the 5-position and substituents on phenyl groups at the 8-position and their affinities at A3 and A2A receptors, respectively capes.gov.br. These studies highlight the importance of specific structural elements in modulating activity and selectivity at adenosine receptor subtypes.

Consideration of Off-Target Effects and Polypharmacology

While MRS 1220 is recognized for its high selectivity towards the A3AR, the potential for off-target effects and involvement in polypharmacology is a relevant consideration in advanced research. Although the provided sources primarily emphasize its selectivity for A3AR nih.govtocris.comcenmed.commedchemexpress.com, some studies comparing it with other antagonists note that at higher concentrations, MRS 1220 might interact with other adenosine receptor subtypes. For example, one study mentions that at a concentration of 1 μM, MRS 1220 can block both A3 and A2A receptor subtypes, although it is highly selective for human A3 receptor (Ki ~ 0.65 nM) with a Ki for A2A being 15 nM asm.org. This suggests that while potent and selective at lower concentrations, dose-dependent effects on other receptors cannot be entirely ruled out in certain experimental settings.

The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized in drug discovery and development. While often discussed in the context of intended multi-target drugs, it is also important to assess potential unintended off-target interactions for highly selective compounds like MRS 1220, particularly when considering therapeutic applications where higher concentrations might be used or in complex biological systems. The available data suggests that MRS 1220's primary and most potent interaction is with A3AR, but careful consideration of potential off-target activities at higher concentrations or in specific biological contexts is warranted in advanced research.

Comparison with Other Adenosine Receptor Antagonists

MRS 1220 distinguishes itself among adenosine receptor antagonists, particularly for its high potency and selectivity for the human A3AR. Comparisons with other well-known antagonists highlight these characteristics.

CompoundPrimary TargetHuman A1 Ki (nM)Human A2A Ki (nM)Human A2B Ki (nM)Human A3 Ki (nM)Selectivity (Fold vs A1)Notes
MRS 1220A3---0.65 nih.govsigmaaldrich.commedchemexpress.com~470 (vs rat A1) nih.govHighly potent and selective hA3AR antagonist tocris.comcenmed.commedchemexpress.com. Derivative of CGS 15943 nih.gov.
CGS 15943A1, A2A21 wikipedia.org3.3 wikipedia.org16 tocris.com51 tocris.com-Non-xanthine triazoloquinazoline wikipedia.org.
SCH 58261A2A>323 cenmed.comtocris.com1.3 tocris.com>53 cenmed.comtocris.com>100 cenmed.comtocris.com>323 cenmed.comtocris.comPotent and highly selective A2A antagonist cenmed.comtocris.comwikipedia.orgfishersci.nl.
ZM 241385A2A>1000 tocris.com<1 tocris.com>91 tocris.com>500,000 tocris.com>1000 tocris.comPotent and highly selective A2A antagonist tocris.comwikipedia.org.
XACNon-selective1.8 tocris.com114 tocris.com-92 (human) asm.org-Adenosine receptor antagonist tocris.com. At 1 μM can block A3 and A2A asm.org.
MRS 1191A3---31 (human) sigmaaldrich.com28 (vs rat A1) nih.govDihydropyridine derivative sigmaaldrich.com. Less potent than MRS 1220 at hA3 nih.gov.
MRS 1067A3---Less potent than MRS 1191 and MRS 1220 nih.gov.-Flavonoid derivative nih.gov.
MRS 1097A3---Less potent than MRS 1191 and MRS 1220 nih.gov.-6-phenyl-1,4-dihydropyridine nih.gov.

Note: Ki values can vary depending on the specific assay conditions and species tested. The values presented here are based on the information available in the cited sources.

MRS 1220 exhibits a significantly lower Ki value at the human A3 receptor compared to other antagonists like CGS 15943, SCH 58261, ZM 241385 (primarily A2A selective), XAC (less selective), and MRS 1191 nih.govsigmaaldrich.comwikipedia.orgmedchemexpress.comasm.orgtocris.comcenmed.comtocris.comfishersci.nltocris.comwikipedia.orgtocris.com. Its high selectivity for A3AR over other adenosine receptor subtypes, particularly A1 and A2A, is a key advantage for research specifically targeting A3AR-mediated pathways nih.govsigmaaldrich.comtocris.commedchemexpress.com.

Inverse Agonism vs. Neutral Antagonism Profile

The functional profile of a receptor ligand, specifically whether it acts as a neutral antagonist or an inverse agonist, is critical for understanding its pharmacological effects. A neutral antagonist binds to the receptor and prevents agonist binding without affecting the receptor's basal constitutive activity. An inverse agonist, on the other hand, reduces the receptor's constitutive activity.

Recent research using engineered cell lines and NanoBiT technology has investigated the inverse agonism profile of presumed neutral antagonists, including MRS 1220, at the human A3AR nih.govacs.orgacs.org. These studies revealed that MRS 1220, along with other compounds like XAC, displayed concentration-dependent signal decreases in the A3AR-βarrestin 2 recruitment assay, indicative of inverse agonism in this specific assay system nih.govacs.org. Conversely, no signal decreases were observed in the miniGαi recruitment assay nih.govacs.org. Further investigation using a GloSensor cAMP assay also suggested inverse agonism by these compounds nih.govacs.org. These findings highlight the assay-dependent nature of determining inverse agonism and suggest that MRS 1220 may exhibit inverse agonist properties at the A3AR depending on the specific downstream signaling pathway being measured nih.govacs.orgacs.org. This underscores the importance of characterizing ligand behavior in relevant test systems nih.govacs.org.

Future Directions for Therapeutic Translation

The potent and selective A3AR antagonistic activity of MRS 1220 positions it and related compounds as promising candidates for therapeutic translation in various disease states where A3AR plays a significant role nih.gov. The A3AR is implicated in a variety of pathophysiological conditions nih.govacs.org. Potential therapeutic areas include diseases of the central nervous system, inflammation, and cancer nih.govmedchemexpress.comresearchgate.netresearchgate.net. For instance, MRS 1220 has shown potential in reducing glioblastoma tumor size and blood vessel formation in vivo, exhibiting an anti-angiogenic effect medchemexpress.com.

Biomarker Development (e.g., A3AR expression)

The development of biomarkers to identify patients who are most likely to respond to A3AR-targeted therapies, including those utilizing antagonists like MRS 1220, is a crucial aspect of future therapeutic translation. A3AR expression levels have been investigated as a potential biomarker in various contexts guidetopharmacology.org. Differential expression of A3AR in diseased tissues compared to healthy tissues could serve as a predictive marker for the potential efficacy of A3AR antagonists. For example, altered A3AR expression has been observed in certain cancers and inflammatory conditions. Research into correlating A3AR expression levels with response to MRS 1220 or its derivatives could help in patient stratification and personalized medicine approaches. While specific studies directly linking MRS 1220 response to A3AR expression as a biomarker are not extensively detailed in the provided abstracts, the general principle of using A3AR expression as a biomarker for A3AR-targeted therapies is a recognized area of research guidetopharmacology.org.

Limitations of Current Research and Future Experimental Design

Research into the chemical compound MRS 1220, a known antagonist of the adenosine A3 receptor (A3AR), has revealed several key areas where current understanding is limited, necessitating specific considerations for future experimental design. A significant limitation lies in the observed species differences in the affinity and selectivity of MRS 1220 for the A3 receptor. While MRS 1220 demonstrates high potency and selectivity for the human A3AR tocris.comsigmaaldrich.com, its selectivity shifts in rat tissue, where it shows higher affinity for A2A receptors compared to A3 receptors nih.gov. This dramatic difference in antagonist affinity and receptor responses across species presents a considerable challenge for extrapolating findings from rodent models to potential therapeutic applications in humans nih.govnih.gov. Future experimental designs aimed at preclinical evaluation should carefully account for these species-specific pharmacological profiles or prioritize the development and study of A3 antagonists with broader cross-species selectivity nih.gov.

Furthermore, recent research has identified potential off-target activities of MRS 1220 that are independent of adenosine receptor antagonism. For instance, studies have shown that MRS 1220 exhibits potent and selective killing of certain cancer cell lines (FOXA1-high cancers) through a mechanism mediated by the activation of the aryl hydrocarbon receptor (AHR) and its nuclear partner ARNT aacrjournals.org. Notably, knockout of adenosine receptors did not alter this specific cytotoxic response aacrjournals.org. This finding indicates that observed effects of MRS 1220 in certain biological contexts may not be solely attributable to its intended A3AR antagonism. This highlights a limitation in current research where off-target effects might confound the interpretation of results, particularly in complex biological systems or disease models. Future experimental designs should incorporate strategies to delineate on-target A3AR-mediated effects from potential off-target activities, potentially through the use of genetic models (e.g., receptor knockout or knockdown) or by employing multiple pharmacologically distinct A3 antagonists. Further in vivo studies are also needed to fully evaluate the functional contribution and implications of such off-target activities in relevant disease models aacrjournals.org.

Another aspect requiring careful consideration in experimental design is the potential for assay-dependent pharmacological behavior. One report indicated that MRS 1220 behaved as an inverse agonist in a cAMP assay exhibiting constitutive A3AR activity acs.org. This suggests that the observed functional outcome of MRS 1220 can vary depending on the specific assay system and the basal activity level of the receptor. This limitation underscores the importance of utilizing multiple orthogonal assay approaches to fully characterize the pharmacological profile of MRS 1220 and to ensure consistent interpretation of results across different experimental platforms.

Q & A

Q. How should researchers design experiments using MRS 1220 to study neuromodulator dynamics in cortical networks?

  • Methodological Answer : Experimental design should prioritize clear objectives aligned with the research question, such as investigating GABAergic modulation in motor learning (as in ). Key considerations include:
  • Sample Size and Population : Use power analysis to determine sample size, ensuring statistical validity. For MRS studies, cohorts should be stratified by variables like age or pathology .
  • Control Groups : Include sham or baseline measurements to isolate MRS 1220-specific effects .
  • Protocol Standardization : Document equipment specifications (e.g., MRI scanner model, magnetic field strength) and data acquisition parameters (e.g., voxel placement, repetition time) to ensure reproducibility .
    • Validation : Cross-validate MRS 1220 data with complementary methods (e.g., HPLC for metabolite quantification) .

Q. What are the essential validation steps for ensuring the reliability of MRS 1220 protocols?

  • Methodological Answer :
  • Technical Calibration : Regularly calibrate MRS equipment using phantoms with known metabolite concentrations to minimize instrumental drift .
  • Inter-rater Reliability : Conduct intra- and inter-observer analyses for voxel placement and spectral fitting .
  • Data Reproducibility : Replicate key findings in independent cohorts, adhering to open-science practices for data sharing .

Advanced Research Questions

Q. How can researchers resolve contradictions in MRS 1220-derived data across studies investigating cortical inhibition?

  • Methodological Answer :
  • Meta-Analysis : Systematically review methodological differences (e.g., voxel size, pulse sequences) that may explain variability in GABA concentration estimates .
  • Sensitivity Analysis : Test how varying preprocessing steps (e.g., baseline correction, line broadening) impacts results .
  • Contextual Factors : Account for confounding variables (e.g., participant arousal, medication status) that influence neuromodulator levels .

Q. What strategies optimize MRS 1220 protocols for high spatial and temporal resolution in dynamic neurochemical imaging?

  • Methodological Answer :
  • Sequence Optimization : Use advanced pulse sequences (e.g., MEGA-PRESS) to enhance spectral editing for low-concentration metabolites .
  • Temporal Binning : Segment data acquisition into shorter intervals to capture transient neurochemical changes, balancing signal-to-noise ratio .
  • Machine Learning Integration : Apply algorithms like PCA or ICA to denoise data and improve metabolite quantification .

Q. How can MRS 1220 data be integrated with multimodal neuroimaging to model network-level neuromodulation?

  • Methodological Answer :
  • Co-registration : Align MRS voxels with fMRI or DTI data to map neurochemical changes onto structural/functional networks .
  • Multivariate Modeling : Use path analysis or dynamic causal modeling to explore causal relationships between MRS 1220-derived metabolites and BOLD signal variability .
  • Open Tools : Leverage platforms like Brainstorm or SPM for standardized pipeline integration .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing MRS 1220 data in longitudinal studies?

  • Methodological Answer :
  • Mixed-Effects Models : Account for repeated measures and inter-subject variability .
  • Correction for Multiple Comparisons : Apply false discovery rate (FDR) or Bonferroni corrections to mitigate Type I errors in metabolite-level analyses .
  • Effect Size Reporting : Use Cohen’s d or η² to quantify practical significance, avoiding overreliance on p-values .

Q. How should researchers address ethical and reproducibility challenges in MRS 1220 studies?

  • Methodological Answer :
  • Ethical Documentation : Disclose participant recruitment criteria, informed consent protocols, and data anonymization methods .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like OpenNeuro .
  • Pre-registration : Submit hypotheses and analysis plans to platforms like OSF to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.